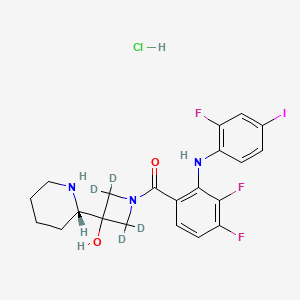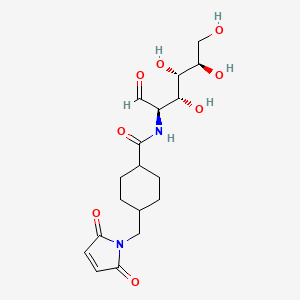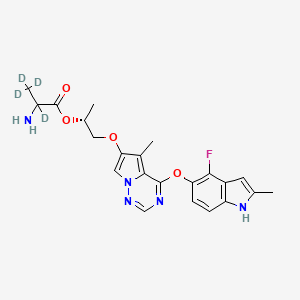
(R)-Brivanib alaninate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Brivanib alaninate-d4 is a deuterated form of ®-Brivanib alaninate, which is a prodrug of Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR). The deuterated form, ®-Brivanib alaninate-d4, is used in scientific research to study the pharmacokinetics and metabolic stability of Brivanib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Brivanib alaninate-d4 involves the incorporation of deuterium atoms into the alaninate moiety. The general synthetic route includes:
Deuteration of Alanine: Alanine is deuterated using deuterium oxide (D2O) and a suitable catalyst to replace the hydrogen atoms with deuterium.
Coupling with Brivanib: The deuterated alanine is then coupled with Brivanib using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of ®-Brivanib alaninate-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of alanine are deuterated using deuterium oxide in the presence of a catalyst.
Automated Coupling: The deuterated alanine is coupled with Brivanib using automated peptide synthesizers to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Brivanib alaninate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced analogs with hydrogen atoms replacing deuterium.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
®-Brivanib alaninate-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Brivanib.
Metabolic Stability: Investigating the metabolic pathways and stability of Brivanib in biological systems.
Drug Development: Used as a reference compound in the development of new VEGFR-2 and FGFR inhibitors.
Biological Studies: Exploring the biological effects of Brivanib on cancer cells and other disease models.
Wirkmechanismus
®-Brivanib alaninate-d4 exerts its effects by inhibiting the activity of VEGFR-2 and FGFR. The mechanism involves:
Binding to Receptors: The compound binds to the ATP-binding sites of VEGFR-2 and FGFR, preventing their activation.
Inhibition of Signaling Pathways: By inhibiting these receptors, the compound blocks the downstream signaling pathways involved in angiogenesis and cell proliferation.
Molecular Targets: The primary molecular targets are VEGFR-2 and FGFR, which play crucial roles in tumor growth and vascular development.
Vergleich Mit ähnlichen Verbindungen
Brivanib: The non-deuterated form of ®-Brivanib alaninate-d4.
Sorafenib: Another VEGFR-2 and FGFR inhibitor used in cancer treatment.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with similar applications.
Comparison:
Uniqueness: ®-Brivanib alaninate-d4 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies.
Efficacy: While Brivanib, Sorafenib, and Sunitinib are effective VEGFR-2 and FGFR inhibitors, ®-Brivanib alaninate-d4 offers advantages in research settings due to its deuterium labeling.
Eigenschaften
Molekularformel |
C22H24FN5O4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D |
InChI-Schlüssel |
LTEJRLHKIYCEOX-CFZDFXTQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
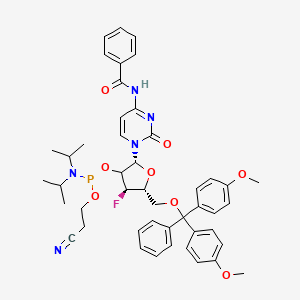
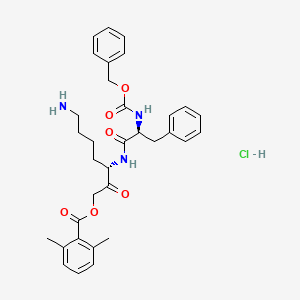
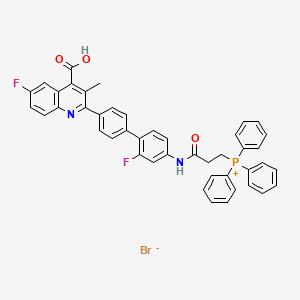
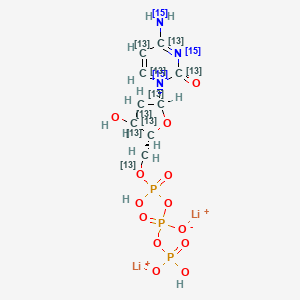
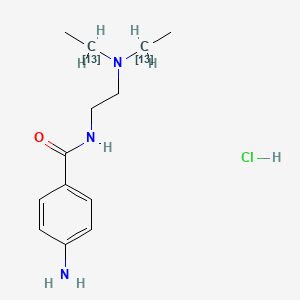

![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
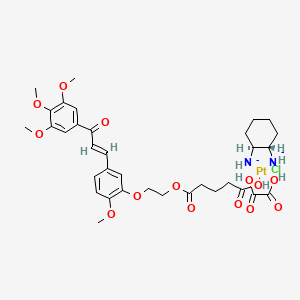
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)


